molecular formula C11H12N2S B13304304 N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine

N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine

Cat. No.: B13304304
M. Wt: 204.29 g/mol
InChI Key: GXQMYKZZRQQVPF-UHFFFAOYSA-N
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Description

N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine is a heterocyclic compound that features both a thiophene and a pyridine ring in its structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing five-membered aromatic ring, and the pyridine ring, a nitrogen-containing six-membered aromatic ring, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine typically involves the reaction of 5-methylthiophene-2-carboxaldehyde with 3-aminopyridine. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine involves its interaction with biological targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of both thiophene and pyridine rings allows for versatile interactions with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-methylthiophen-2-yl)methyl]pyridin-2-amine
  • N-[(5-methylthiophen-2-yl)methyl]pyridin-4-amine
  • N-[(5-methylthiophen-2-yl)methyl]pyrimidin-3-amine

Uniqueness

N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine is unique due to the specific positioning of the methyl group on the thiophene ring and the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C11H12N2S/c1-9-4-5-11(14-9)8-13-10-3-2-6-12-7-10/h2-7,13H,8H2,1H3

InChI Key

GXQMYKZZRQQVPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNC2=CN=CC=C2

Origin of Product

United States

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